molecular formula C9H8Cl2O3S B6202308 5-(chlorosulfonyl)-2-ethylbenzoyl chloride CAS No. 1601156-04-0

5-(chlorosulfonyl)-2-ethylbenzoyl chloride

Cat. No.: B6202308
CAS No.: 1601156-04-0
M. Wt: 267.1
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Description

5-(chlorosulfonyl)-2-ethylbenzoyl chloride is an organic compound with the molecular formula C9H9ClO3S. It is a derivative of benzoyl chloride, featuring a chlorosulfonyl group and an ethyl group attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chlorosulfonyl)-2-ethylbenzoyl chloride typically involves the chlorosulfonation of 2-ethylbenzoic acid. The reaction is carried out by treating 2-ethylbenzoic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows: [ \text{C9H10O2} + \text{HSO3Cl} \rightarrow \text{C9H9ClO3S} + \text{H2O} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors. The process is optimized for high yield and purity, with careful control of temperature and reaction time to prevent side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

5-(chlorosulfonyl)-2-ethylbenzoyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonates, and sulfonyl derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-(chlorosulfonyl)-2-ethylbenzoic acid.

    Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Hydrolysis Conditions: Aqueous medium, mild acidic or basic conditions

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonyl Derivatives: Formed by reaction with thiols

    5-(chlorosulfonyl)-2-ethylbenzoic acid: Formed by hydrolysis

Scientific Research Applications

5-(chlorosulfonyl)-2-ethylbenzoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of novel drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-(chlorosulfonyl)-2-ethylbenzoyl chloride involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(chlorosulfonyl)-2-ethylbenzoyl chloride is unique due to the presence of both a chlorosulfonyl group and an ethyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and allows for the synthesis of a diverse range of derivatives. Its specific structure makes it particularly useful in the synthesis of complex organic molecules and specialty chemicals.

Properties

CAS No.

1601156-04-0

Molecular Formula

C9H8Cl2O3S

Molecular Weight

267.1

Purity

95

Origin of Product

United States

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